Hapalindole D
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Overview
Description
Vitamin B1, also known as thiamine, is a water-soluble vitamin that is essential for human health. It was the first B vitamin to be discovered and plays a crucial role in energy metabolism, cell growth, development, and function. Thiamine is naturally present in some foods, added to others, and available as a dietary supplement. It is vital for the proper functioning of the heart, muscles, and nervous system .
Preparation Methods
Synthetic Routes and Reaction Conditions: Thiamine can be synthesized through several chemical routes. One common method involves the condensation of 4-methyl-5-(2-hydroxyethyl)thiazole with 2-methyl-4-amino-5-chloromethylpyrimidine. This reaction typically requires a base such as sodium hydroxide and is carried out in an aqueous medium. The resulting product is then purified through crystallization or chromatography .
Industrial Production Methods: Industrial production of thiamine often involves fermentation processes using microorganisms such as Escherichia coli or Bacillus subtilis. These microorganisms are genetically engineered to overproduce thiamine, which is then extracted and purified from the fermentation broth. This method is preferred due to its cost-effectiveness and scalability .
Chemical Reactions Analysis
Types of Reactions: Thiamine undergoes various chemical reactions, including:
Oxidation: Thiamine can be oxidized to thiochrome, a fluorescent compound, in the presence of oxidizing agents such as potassium ferricyanide.
Reduction: Thiamine can be reduced to its corresponding dihydrothiamine derivative under reducing conditions.
Substitution: Thiamine can undergo nucleophilic substitution reactions, particularly at the thiazole ring
Common Reagents and Conditions:
Oxidation: Potassium ferricyanide in an alkaline medium.
Reduction: Sodium borohydride in an aqueous or alcoholic medium.
Substitution: Nucleophiles such as amines or thiols in the presence of a base
Major Products:
Oxidation: Thiochrome.
Reduction: Dihydrothiamine.
Substitution: Various thiamine derivatives depending on the nucleophile used
Scientific Research Applications
Thiamine has a wide range of scientific research applications:
Chemistry: Thiamine is used as a coenzyme in various biochemical reactions, particularly in the decarboxylation of alpha-keto acids and the transketolation in the pentose phosphate pathway
Biology: Thiamine is essential for cellular energy production and is involved in the synthesis of neurotransmitters. .
Medicine: Thiamine is used to treat and prevent thiamine deficiency disorders such as beriberi and Wernicke-Korsakoff syndrome. .
Industry: Thiamine is added to food products as a fortifying agent and is used in the production of dietary supplements
Mechanism of Action
Thiamine can be compared with other B vitamins such as riboflavin (vitamin B2), niacin (vitamin B3), and pyridoxine (vitamin B6). While all these vitamins are essential for energy metabolism, thiamine is unique in its role as a coenzyme for decarboxylation reactions. Additionally, thiamine is water-soluble and not stored in the body, requiring regular dietary intake .
Comparison with Similar Compounds
Riboflavin (Vitamin B2): Involved in energy production and cellular function.
Niacin (Vitamin B3): Plays a role in DNA repair and the production of stress and sex hormones.
Pyridoxine (Vitamin B6): Important for amino acid metabolism and neurotransmitter synthesis .
Thiamine’s unique role in carbohydrate metabolism and its necessity for regular intake make it a vital nutrient for maintaining overall health.
Properties
CAS No. |
101968-72-3 |
---|---|
Molecular Formula |
C21H24N2S |
Molecular Weight |
336.5 g/mol |
IUPAC Name |
3-[(1S,2R,3R,6S)-3-ethenyl-2-isothiocyanato-3-methyl-6-prop-1-en-2-ylcyclohexyl]-1H-indole |
InChI |
InChI=1S/C21H24N2S/c1-5-21(4)11-10-15(14(2)3)19(20(21)23-13-24)17-12-22-18-9-7-6-8-16(17)18/h5-9,12,15,19-20,22H,1-2,10-11H2,3-4H3/t15-,19+,20-,21+/m1/s1 |
InChI Key |
PPHWDUZMWNUINO-QAJUQPOASA-N |
SMILES |
CC(=C)C1CCC(C(C1C2=CNC3=CC=CC=C32)N=C=S)(C)C=C |
Isomeric SMILES |
CC(=C)[C@H]1CC[C@]([C@@H]([C@@H]1C2=CNC3=CC=CC=C32)N=C=S)(C)C=C |
Canonical SMILES |
CC(=C)C1CCC(C(C1C2=CNC3=CC=CC=C32)N=C=S)(C)C=C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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